5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶
概述
描述
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives . It is a light orange to yellow to green powder or crystal .
Synthesis Analysis
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with a trihalogenoacetyl halide in the presence of a base, followed by hydrolysis .Molecular Structure Analysis
The molecular formula of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is C7H10N2S . The molecular weight is 154.24 .Chemical Reactions Analysis
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is used as a reagent in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics. It is also used as a reagent in the synthesis of diamide derivatives as FXa inhibitors .Physical and Chemical Properties Analysis
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a solid at 20 degrees Celsius .科学研究应用
抗凝血性能
5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶已被研究作为口服抗凝血剂的潜在药物。它显示出强效的抗因子Xa(fXa)活性,并能延长凝血酶原时间,在大鼠中具有中等的生物利用度。X射线晶体分析揭示了其与特定亚位点的结合方式,有助于其抗凝血性能(Haginoya et al., 2004)。
GABAA受体研究
对5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶的类似物,如Thio-THIP,进行的研究表明其在体内对脊髓GABAA受体具有激动剂作用,对大脑GABAA受体的亲和力较低。这突显了其在研究GABAA受体药理学方面的潜力(Brehm et al., 1997)。
吡啶基杂环化合物的合成
合成新的吡啶并[4',3':4,5]噻吩[2,3-d]嘧啶和相关杂环化合物的努力利用了5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶作为起始物质。这项研究为开发在各个领域中具有潜在应用的新化合物开辟了途径,包括药物化学(El-Kashef et al., 2010)。
P2X7受体拮抗剂
对基于4-甲基-6,7-二氢-4H-三唑并[4,5-c]吡啶的P2X7受体拮抗剂的研究表明它们的效力和选择性。这些与5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶相关的化合物具有适合潜在治疗应用的理化性质(Letavic et al., 2017)。
抗真菌剂研究
包括5-甲基-4,5,6,7-四氢噻唑并[5,4-c]吡啶在内的一系列新化合物显示出有希望的抗真菌活性。这些化合物已针对白念珠菌进行评估,并与现有抗真菌剂进行比较,表明有进一步优化和开发为抗真菌疗法的潜力(Sangshetti et al., 2014)。
氨基噻唑衍生物的合成
合成氨基噻唑衍生物的研究,包括如4,5,6,7-四氢噻唑并[5,4-b]吡啶等双环衍生物,展示了这些化合物在药物化学中的多功能性和潜在应用(Uchikawa et al., 1994)。
改进的合成方法
已开发出用于制备四氢噻唑并[5,4-c]吡啶-2-羧酸锂盐的创新方法,为生产噻唑吡啶和四氢噻唑吡啶衍生物提供了高效途径。这些方法有助于这些化合物合成的进展(Haginoya et al., 2004)。
安全和危害
未来方向
作用机制
Mode of Action
As a research chemical, it is primarily used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .
属性
IUPAC Name |
5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-9-3-2-6-7(4-9)10-5-8-6/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYKQYFGEPJWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458139 | |
Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259809-24-0 | |
Record name | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine interact with Factor Xa and what are the downstream effects of this interaction?
A1: Research indicates that 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine acts as a S4 binding element in Factor Xa inhibitors []. X-ray crystallography studies show that it binds specifically to the S4 subsite of the enzyme []. This binding disrupts the coagulation cascade by inhibiting Factor Xa's ability to convert prothrombin to thrombin, ultimately preventing the formation of blood clots [].
Q2: What is the significance of the conformational flexibility of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in its interaction with Factor Xa?
A2: Studies utilizing X-ray crystal analysis and ab initio calculations have revealed a unique intramolecular S-O close contact within 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-containing Factor Xa inhibitors []. This suggests that the conformational restriction imposed by this interaction contributes to the molecule's affinity for the S4 subsite of Factor Xa [].
Q3: What are the potential advantages of developing non-amidine Factor Xa inhibitors incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine?
A3: Research suggests that incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as the S4 binding element in non-amidine Factor Xa inhibitors could lead to compounds with oral bioavailability []. This is a significant advantage over existing injectable anticoagulants, potentially improving patient convenience and adherence to treatment [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。